Dimethylammonium tetrafluoroborate

Übersicht

Beschreibung

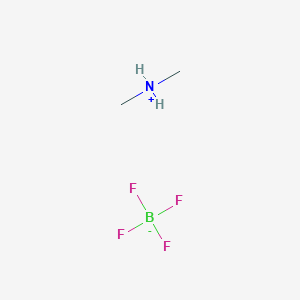

Dimethylammonium tetrafluoroborate is a chemical compound with the formula C₂H₈BF₄N. It is composed of a dimethylammonium cation (CH₃)₂NH₂⁺ and a tetrafluoroborate anion BF₄⁻. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylammonium tetrafluoroborate can be synthesized through the reaction of dimethylamine with tetrafluoroboric acid. The reaction typically occurs in an aqueous solution, where dimethylamine is added to a solution of tetrafluoroboric acid, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylammonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.

Reduction: It can also undergo reduction reactions, often involving the use of reducing agents.

Substitution: Substitution reactions involving this compound typically occur in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different boron-containing compounds, while reduction reactions could produce simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

Dimethylammonium tetrafluoroborate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which dimethylammonium tetrafluoroborate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with microbial cell membranes, leading to disruption of cellular processes and eventual cell death . In chemical reactions, the tetrafluoroborate anion can act as a stabilizing agent, influencing the reactivity and selectivity of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Didecyldimethylammonium tetrafluoroborate: This compound is similar in structure but has longer alkyl chains, which can influence its physical and chemical properties.

Tetramethylammonium tetrafluoroborate: Another related compound with different alkyl groups, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of the dimethylammonium cation and tetrafluoroborate anion, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly useful in a variety of scientific and industrial applications .

Biologische Aktivität

Dimethylammonium tetrafluoroborate (DMABF4) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and applications in wood preservation. This article reviews the available literature on the biological activity of DMABF4, focusing on its effectiveness against various microorganisms, its mechanisms of action, and relevant case studies.

- Chemical Formula : C₂H₈BF₄N

- Molecular Weight : 153.93 g/mol

- CAS Number : 140161-66-5

Quaternary ammonium compounds (QACs) like DMABF4 are known to disrupt microbial cell membranes due to their cationic nature. This disruption leads to leakage of cellular contents and ultimately cell death. The tetrafluoroborate ion (BF₄⁻) also plays a role in enhancing the solubility and stability of the compound in various solvents, which can influence its efficacy.

Antimicrobial Activity

Research indicates that DMABF4 exhibits significant antibacterial and antifungal properties. Studies have shown that it is effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of DMABF4

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | High | |

| Aspergillus niger | Moderate |

Case Studies

-

Wood Preservation :

A study conducted on the effectiveness of DMABF4 in wood preservation revealed that treated wood specimens showed enhanced resistance to decay fungi compared to untreated controls. The retention level of 7.7 kg/cbm with a 1% solution concentration provided substantial protection against fungal attacks, making it a viable option for outdoor applications . -

Soil Bed Tests :

In soil bed tests, DMABF4 demonstrated superior performance in preventing fungal growth when applied at appropriate concentrations. The results indicated that higher concentrations led to better preservation outcomes, suggesting its potential use in agricultural settings .

Toxicology and Safety

While DMABF4 shows promising biological activity, safety assessments are crucial for its application. Studies have indicated low acute toxicity levels in laboratory settings; however, long-term exposure effects require further investigation to ensure safety in practical applications.

Table 2: Toxicological Data Summary

Eigenschaften

IUPAC Name |

dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJYLAJAMIFB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168740 | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16970-97-1 | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.